5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
Brand Name: Vulcanchem
CAS No.: 1705515-95-2
VCID: VC5048366
InChI: InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
SMILES: C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.44

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole

CAS No.: 1705515-95-2

Cat. No.: VC5048366

Molecular Formula: C16H15N3O2S2

Molecular Weight: 345.44

* For research use only. Not for human or veterinary use.

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole - 1705515-95-2

Specification

CAS No. 1705515-95-2
Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
IUPAC Name 2,1,3-benzothiadiazol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Standard InChI InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
Standard InChI Key YKBPVQOUAJRWSX-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3

Introduction

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzothiadiazole moiety, known for its diverse biological activities and applications in materials science. The compound's structure incorporates both furan and thiazepane rings, contributing to its potential reactivity and functionality in various chemical contexts.

Synthesis

The synthesis of 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. These processes may include cyclization and functionalization reactions, with conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time playing critical roles in optimizing yield and purity.

Chemical Reactions and Applications

This compound can participate in various chemical reactions, including electrophilic substitution on the benzothiadiazole moiety, which can be enhanced by using Lewis acids. The compound's potential applications span across fields such as chemistry, biology, and medicine, with studies suggesting similar benzothiadiazole derivatives exhibit antimicrobial and anticancer effects.

Biological Activities and Potential Applications

Similar benzothiadiazole derivatives have shown biological activities such as antimicrobial and anticancer effects, suggesting potential therapeutic applications for this compound. Further research is needed to explore its full capabilities and mechanisms in biological systems.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazoleNot specifiedApproximately 286.36 g/molBenzothiadiazole, furan, and thiazepane rings
4-(furan-2-carbonyl)-7-phenyl-1,4-thiazepaneC16H17NO2S287.4 g/molFuran, thiazepane, and phenyl groups
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-3-phenyl-2,1-benzoxazoleC23H20N2O3S404.4815 g/molBenzoxazole, furan, and thiazepane rings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator